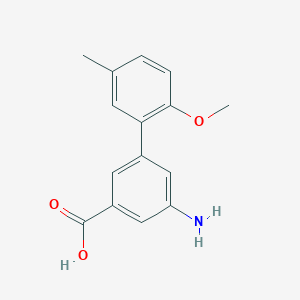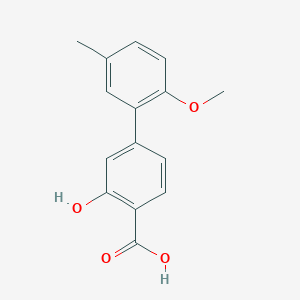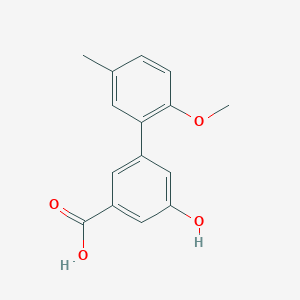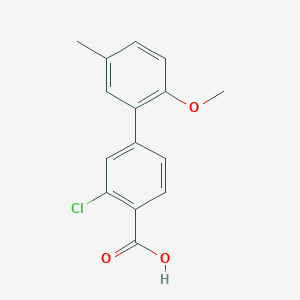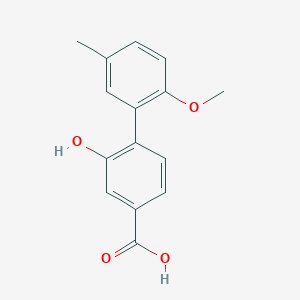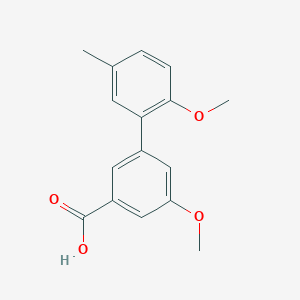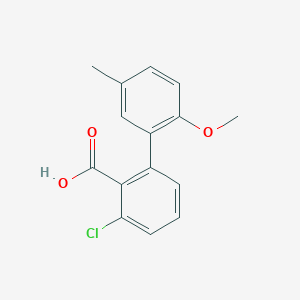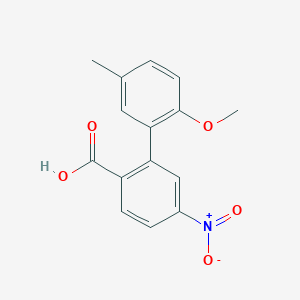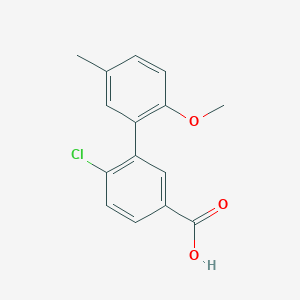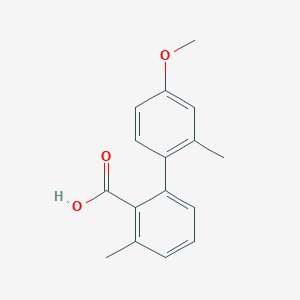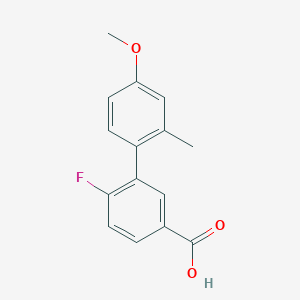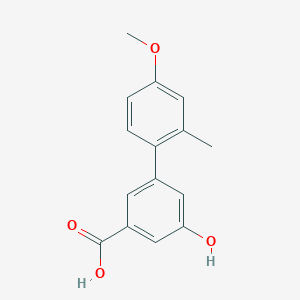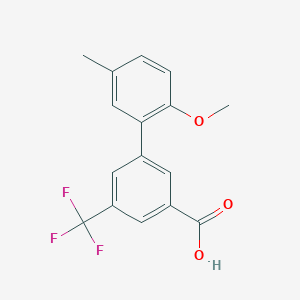
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) is a compound of significant scientific interest. It is a highly effective synthetic reagent used in a variety of laboratory applications and has been researched extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a reagent in a variety of laboratory applications, including the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
The exact mechanism of action of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been found to possess antioxidant properties, which may be responsible for its anti-cancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) have been studied extensively. In animal models, it has been found to possess anti-inflammatory and antioxidant properties, as well as anti-cancer activity. It has also been found to inhibit the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) has been found to possess anti-fungal and anti-bacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) in laboratory experiments are numerous. It is a highly effective reagent and can be used in a variety of laboratory applications. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is a highly reactive compound, and therefore must be handled with care to avoid potential hazards.
Zukünftige Richtungen
There are numerous potential future directions for the use of 3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%). One potential application is the development of new therapeutic agents based on its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further research could be conducted to explore its potential use as an inhibitor of COX-2 and other enzymes involved in the production of inflammatory mediators. Furthermore, research could be conducted to explore its potential use as an anti-fungal and anti-bacterial agent. Finally, further research could be conducted to explore its potential use in the synthesis of other organic compounds.
Synthesemethoden
3-(2-Methoxy-5-methylphenyl)-5-trifluoromethylbenzoic acid (95%) can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-methoxy-5-methylphenol with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields the desired product in high yields (up to 95%).
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-3-4-14(22-2)13(5-9)10-6-11(15(20)21)8-12(7-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVWYOLVOQRQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689961 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-43-4 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

